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molecular formula C11H10F3NO3 B8596355 Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Cat. No. B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

Sodium hydrogen carbonate (26.0 kg, 1.7 mol eq) was charged followed by acetone (58.6 L, 2 rel vol). 3-(Trifluoromethyl)aniline (29.3 kg, 1 mol eq, limiting reagent) was charged followed by addition of acetone (14.7 L, 0.5 rel vol) and the mixture cooled to 0° C. Methyl malonyl chloride (25.8 kg, 1.05 mol eq) was diluted with acetone (29.3 L, 1 rel vol) and charged maintaining the temperature below 20° C. An acetone line rinse (14.7 L, 0.5 rel vol) was charged and the reaction mixture was stirred until HPLC confirmed the reaction to be complete. Water (293 L, 10 rel vol) was then charged and acetone was removed by distillation. The reaction was then cooled to 20° C. A further portion of water was added (171.2 L, 4 rel vol) and the reaction was stirred to precipitate out the product. The solid was isolated by filtration, washed twice with water (2×58.6 L, 2×2 rel vol), once with iso-hexane (146.5 L, 5 rel vol) and dried to constant weight to yield the title compound (39.5 kg, 151.7 mol, 84%); 1H NMR (CDCl3): δ 3.51 (s, 2H); 3.82 (s, 3H); 7.38 (d, 1H, J=7.9 Hz); 7.45 (t, 1H, J=7.9 Hz); 7.76 (d, 1H, J=7.7 Hz); 7.85 (s, 1H); 9.42 (s, 1H) ppm; LCMS: m/z 262.2 (MH+).
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.8 kg
Type
reactant
Reaction Step Three
Quantity
29.3 L
Type
solvent
Reaction Step Three
Name
Quantity
293 L
Type
reactant
Reaction Step Four
Quantity
14.7 L
Type
solvent
Reaction Step Five
Quantity
58.6 L
Type
solvent
Reaction Step Six
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[OH:2].[Na+].[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].C[CH:18]([C:22](Cl)=O)[C:19](Cl)=[O:20].[OH2:25]>CC(C)=O>[O:25]=[C:22]([NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[C:8]([C:7]([F:15])([F:16])[F:6])[CH:9]=1)[CH2:18][C:19]([O:2][CH3:1])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
26 kg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Three
Name
Quantity
25.8 kg
Type
reactant
Smiles
CC(C(=O)Cl)C(=O)Cl
Name
Quantity
29.3 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
293 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
14.7 L
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
58.6 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred until HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
WASH
Type
WASH
Details
An acetone line rinse (14.7 L, 0.5 rel vol)
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
acetone was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 20° C
ADDITION
Type
ADDITION
Details
A further portion of water was added (171.2 L, 4 rel vol)
STIRRING
Type
STIRRING
Details
the reaction was stirred
CUSTOM
Type
CUSTOM
Details
to precipitate out the product
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed twice with water (2×58.6 L, 2×2 rel vol), once with iso-hexane (146.5 L, 5 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 151.7 mol
AMOUNT: MASS 39.5 kg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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